![molecular formula C22H21N5O2 B2524769 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1795443-58-1](/img/structure/B2524769.png)

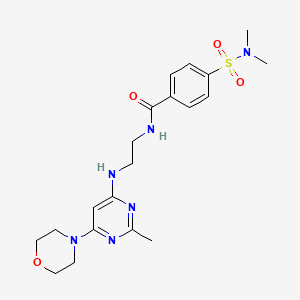

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide, is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic structures. While the provided papers do not directly discuss this compound, they do provide insight into the behavior of structurally related compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds can be intricate, as demonstrated by the Friedländer synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which involves the reaction of 3-amino-2-phenylpropenal with creatinine in the presence of N,O-bis(trimethylsilyl)acetamide . This method, which yields a compound with an imidazo[4,5-b]pyridine core, could potentially be adapted for the synthesis of the compound , considering the structural similarities.

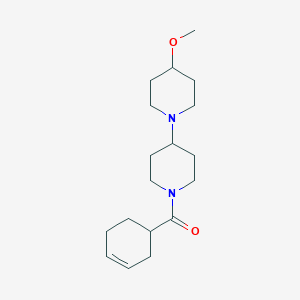

Molecular Structure Analysis

The molecular structure of the compound likely features a pyridazine ring fused to a propanamide moiety, with additional imidazole and pyridine rings. The presence of these heterocycles suggests potential for interactions with biological targets. The importance of the imidazolyl-NH fragments in related compounds, such as 2,6-Bis(benzimidazol-2-yl)pyridine, has been highlighted for their role in anion transport . This suggests that the NH groups in the compound may be critical for its biological function.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its heterocyclic components. For instance, the imidazo[1,2-a]pyridine moiety found in related compounds has been shown to participate in anion transport processes . This indicates that the compound may also engage in similar chemical reactions, potentially acting as a transporter across biological membranes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that it would exhibit properties typical of heterocyclic compounds, such as moderate solubility in organic solvents and potential for forming hydrogen bonds due to the presence of NH groups . The molecular weight and specific functional groups would influence its boiling point, melting point, and stability.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis and Chemical Transformations

Stereoselective synthesis techniques have been developed for propanamide derivatives, highlighting the potential for creating compounds with precise configurations for specific scientific applications. Marchetti et al. (1997) discussed the preparation of neutral and cationic 2-heterocyclically substituted propanamides, demonstrating the feasibility of synthesizing structurally complex molecules from simpler precursors through reactions that are sensitive to the stereochemistry of the starting materials (Marchetti, D'angeli, & Bertolasi, 1997).

Transformations of Heterocyclic Systems

Transformations involving the pyrido[1,2-a]pyrazine ring system into other heterocyclic structures such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been described, illustrating the chemical flexibility and the potential for generating a variety of biologically active compounds from a common precursor. Kolar et al. (1996) detailed these transformations, showcasing the ability to access different heterocyclic frameworks that could have diverse scientific and therapeutic applications (Kolar, Tiŝler, & Pizzioli, 1996).

Antiviral Drug Discovery

The research on antiviral drug discovery, including work by De Clercq (2009), provides a broader context for the potential utility of complex heterocyclic compounds, including imidazo[1,2-a]pyridines. These compounds are part of studies exploring new strategies for antiviral therapies, highlighting the relevance of heterocyclic chemistry in developing novel pharmaceutical agents (De Clercq, 2009).

Acetylcholinesterase Inhibitors

Compounds featuring imidazo[1,2-a]pyridinium structures have been investigated for their potential as acetylcholinesterase inhibitors, suggesting possible applications in the treatment of diseases where modulation of acetylcholinesterase activity is beneficial. Sundberg et al. (1993) synthesized a series of these compounds, demonstrating their biological activity and potential for further exploration in scientific research (Sundberg, Dalvie, Cordero, & Musallam, 1993).

Wirkmechanismus

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as a highly selective agonist for the THR-β . It binds to the THR-β, leading to a series of intracellular events that result in the regulation of gene expression . This interaction is significantly more selective for THR-β than for the Thyroid Hormone Receptor α (THR-α), which mediates adverse effects, including cardiac effects .

Biochemical Pathways

The activation of the THR-β by the compound primarily affects the lipid metabolism pathway . The downstream effects include the regulation of genes involved in lipid metabolism, leading to beneficial effects on lipid levels .

Result of Action

The compound’s action on the THR-β receptor in the liver leads to a decrease in Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides . This is beneficial for the treatment of dyslipidemia .

Eigenschaften

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-14-7-6-12-26-13-19(23-21(14)26)17-8-4-5-9-18(17)24-22(29)16(3)27-20(28)11-10-15(2)25-27/h4-13,16H,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMFQNAAERUVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)